molecular formula C16H14ClN3O2S B2720647 N-(2-chlorophenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-99-7

N-(2-chlorophenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2720647
CAS No.: 421575-99-7
M. Wt: 347.82
InChI Key: HPZMBTRYZLUYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a Biginelli-derived tetrahydropyrimidine (THPM) scaffold. Its structure features a 2-chlorophenyl group at the N1 position, a methyl group at C6, a ketone (C2-oxo), and a thiophen-2-yl substituent at C3. This compound is part of a broader class of dihydropyrimidinones (DHPMs) known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The Biginelli reaction, typically involving urea/thiourea, β-keto esters, and aldehydes, is central to its synthesis .

Properties

IUPAC Name

N-(2-chlorophenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-9-13(15(21)19-11-6-3-2-5-10(11)17)14(20-16(22)18-9)12-7-4-8-23-12/h2-8,14H,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZMBTRYZLUYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through multi-step organic reactions involving the condensation of 2-chlorophenylamine with thiophene derivatives. The synthetic route typically includes:

  • Condensation Reaction : The initial step involves the reaction of 2-chlorophenylamine with a thiophene derivative under acidic or basic conditions.
  • Cyclization : Following the condensation, cyclization occurs to form the tetrahydropyrimidine core.
  • Functional Group Modifications : Further modifications are performed to achieve the desired carboxamide functionality.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways or inducing apoptosis. Molecular docking studies suggest interactions with key proteins involved in cancer progression.
  • Case Study : A study evaluated various derivatives against breast cancer cell lines (e.g., MDA-MB-231) using MTT assays. Results showed that certain derivatives exhibited promising cytotoxicity comparable to standard chemotherapeutics like doxorubicin .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated:

  • In Vitro Studies : Compounds from the same class demonstrated activity against Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to assess the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli.
  • Findings : While some derivatives showed significant antibacterial activity, they were generally less potent than established antibiotics like streptomycin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity involved in various signaling pathways that regulate cell growth and apoptosis.

Data Summary

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H13ClN4O2S
Molecular Weight320.80 g/mol
Anticancer ActivitySignificant against MDA-MB-231
Antibacterial ActivityEffective against Gram-positive bacteria

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Modifications and Physicochemical Properties

The compound’s structural analogues vary in substituents at key positions (N1, C4, and C2), influencing physicochemical properties and bioactivity:

Compound Name Key Substituents C2 Group Melting Point (°C) Notable Properties Reference
Target Compound N1: 2-chlorophenyl; C4: thiophen-2-yl Oxo N/A Expected enhanced π-π stacking due to thiophen-2-yl; moderate polarity from Cl
N,N-Diethyl-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (4i) N1: Diethylamide Oxo 247–250 Increased lipophilicity (N,N-diethyl); NMR δ 8.36 (s, 1H, NH) suggests H-bonding
Ethyl 6-methyl-2-oxo-4-(thiophen-2'-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate C5: Ethyl ester Oxo 207–209 Lower polarity (ester vs. carboxamide); reduced H-bonding capacity
4-(4-Sulfamoylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (12b) C4: Sulfamoylphenyl; C2: thioxo Thioxo 224–225 Higher melting point (sulfonamide); thioxo enhances redox activity
Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate C4: Thiophen-3-yl Oxo N/A Thiophen-3-yl may alter steric interactions; IC₅₀: 345.4 ± 0.5 (enzyme inhibition)
N-(3-Chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-THP-5-carboxamide N1: 3-chlorophenyl; C4: trimethoxyphenyl Oxo N/A Electron-rich C4 group (3,4,5-OMe) enhances target binding

Key Observations:

  • C2 Group : Thioxo (C=S) derivatives (e.g., 12b) exhibit distinct redox properties compared to oxo (C=O) analogues, as seen in antioxidant assays (IC₅₀: 0.6 mg/ml for thioxo compound 3c vs. gallic acid) .
  • C4 Substituents : Thiophen-2-yl (target compound) vs. thiophen-3-yl () alters π-stacking and steric interactions. Sulfamoylphenyl () introduces hydrogen-bonding capacity and higher melting points.
  • N1 Modifications : 2-Chlorophenyl (target) vs. diethylamide (4i) affects lipophilicity and bioavailability.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via a modified Biginelli reaction. A typical protocol involves refluxing a mixture of β-ketoester (e.g., ethyl acetoacetate), thiourea, and substituted aldehydes (e.g., 2-thiophenecarboxaldehyde) in ethanol with catalytic HCl. Critical parameters include:

  • Solvent choice : Ethanol or DMF for solubility .
  • Acid catalyst : HCl or p-TsOH improves cyclization efficiency .
  • Reaction time : 24–48 hours under reflux to ensure complete ring closure. Yield optimization (40–70%) requires strict stoichiometric control and inert atmosphere to prevent oxidation of the thiophene moiety.

Q. Which spectroscopic and crystallographic methods confirm its structure and purity?

  • NMR : ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 6.8–7.5 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl groups) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 387.9 for [M+H]⁺) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions) .

Q. What chromatographic techniques effectively separate this compound from byproducts?

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent .
  • HPLC : Reverse-phase C18 columns using acetonitrile/water gradients (70:30) for ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) arise from assay variability. Mitigation strategies include:

  • Orthogonal assays : Surface plasmon resonance (SPR) for binding affinity vs. cell-based assays (e.g., MTT) for functional activity .
  • Standardized protocols : Fixed incubation times (24–48 hours) and controlled DMSO concentrations (<0.1%) .

Q. What strategies improve aqueous solubility and bioavailability?

  • Prodrug design : Ester-to-carboxylic acid conversion (e.g., ethyl → methyl ester hydrolysis) .
  • Formulation : Cyclodextrin encapsulation (e.g., HP-β-CD) enhances solubility 10-fold .
  • Structural modifications : Introduce polar groups (e.g., –OH or –NH₂) at the 6-methyl position .

Q. How do substitutions on the thiophene and chlorophenyl groups affect target binding?

Structure-activity relationship (SAR) studies reveal:

  • Thiophene : 2-Substitution enhances π-stacking with kinase ATP-binding pockets (e.g., CDK2 inhibition) .
  • Chlorophenyl : Para-chloro groups increase lipophilicity (logP ~3.5) but reduce solubility; meta-substitutions balance selectivity .

Q. What computational modeling approaches predict target interactions?

  • Molecular docking (AutoDock Vina) : Dock into crystallized kinase structures (PDB: 1H1S) to identify key residues (e.g., Glu81 and Lys89) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Q. How does stereochemistry influence its pharmacological profile?

The tetrahydropyrimidine ring adopts a boat conformation, with axial 4-thiophene substitution favoring target engagement. Absolute configuration is determined via:

  • Chiral HPLC : Chiralpak AD-H column (heptane/ethanol) .
  • Circular dichroism (CD) : Cotton effects at 220–250 nm confirm enantiopurity .

Q. What mechanistic studies elucidate metabolic pathways and toxicity?

  • In vitro metabolism : Liver microsomal assays (CYP3A4/2D6) identify primary metabolites (e.g., hydroxylation at C6) .
  • Toxicity screening : Zebrafish models assess hepatotoxicity (LC₅₀ > 100 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.